molecular formula C7H7BrFN B1401445 3-Bromo-4-ethyl-5-fluoropyridine CAS No. 1374655-69-2

3-Bromo-4-ethyl-5-fluoropyridine

Cat. No.: B1401445
CAS No.: 1374655-69-2
M. Wt: 204.04 g/mol
InChI Key: PJVGIIITJQCCRC-UHFFFAOYSA-N
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Description

3-Bromo-4-ethyl-5-fluoropyridine is a halogenated pyridine derivative with the molecular formula C7H7BrFN. This compound is characterized by the presence of bromine, fluorine, and ethyl groups attached to the pyridine ring, making it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Halogenation: The compound can be synthesized through the halogenation of pyridine derivatives. Bromination and fluorination reactions are typically carried out using bromine (Br2) and fluorine (F2) sources, respectively.

  • Alkylation: Ethylation of pyridine derivatives can be achieved using ethylating agents such as ethyl iodide (C2H5I) in the presence of a strong base.

  • Multi-step Synthesis: A multi-step synthetic route may involve the initial formation of a pyridine derivative, followed by sequential halogenation and alkylation steps.

Industrial Production Methods: Industrial production of this compound involves large-scale halogenation and alkylation reactions under controlled conditions to ensure high yield and purity. The process is optimized to minimize by-products and environmental impact.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, producing different reduced forms.

  • Substitution: Substitution reactions, such as nucleophilic substitution, can replace the halogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions typically use strong nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN).

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Amides, esters, and other substituted pyridines.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Bromo-4-ethyl-5-fluoropyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis for forming carbon-carbon bonds . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to either inhibition or activation of the enzyme’s function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of certain genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell . Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmosphere at temperatures between 2-8°C

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, such as cellular damage or disruption of normal cellular functions . Threshold effects and the specific dosage ranges for safe and effective use need to be determined through extensive in vivo studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the cell. These interactions can lead to changes in metabolite levels and overall metabolic flux. For instance, it may be metabolized through pathways involving oxidative or reductive reactions, leading to the formation of different metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. Understanding these transport mechanisms is crucial for predicting the compound’s bioavailability and potential effects on target tissues .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could localize to the nucleus, where it interacts with DNA or nuclear proteins, thereby influencing gene expression and other nuclear processes .

Scientific Research Applications

3-Bromo-4-ethyl-5-fluoropyridine is widely used in scientific research due to its versatility as an intermediate. Its applications include:

  • Chemistry: Used as a building block in the synthesis of complex organic molecules.

  • Biology: Employed in the study of biological systems and the development of bioactive compounds.

  • Medicine: Utilized in the design and synthesis of pharmaceuticals.

  • Industry: Applied in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Bromopyridine

  • 4-Fluoropyridine

  • 3-Chloropyridine

  • 2-Methylpyridine

Properties

IUPAC Name

3-bromo-4-ethyl-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c1-2-5-6(8)3-10-4-7(5)9/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVGIIITJQCCRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NC=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743941
Record name 3-Bromo-4-ethyl-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374655-69-2
Record name 3-Bromo-4-ethyl-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

n-butyl lithium (92.3 mL, 0.147 mol, 1.6 M) was added to a solution of diisopropyl amine (20.1 mL, 0.147 mol) in tetrahydrofuran (120 mL) at −78° C. and allowed to stir for 30 min at 0° C. The reaction mixture was cooled to −78° C. and a solution of 3-bromo-5-fluoro-pyridine (20.0 g, 0.113 mol) in tetrahydrofuran (20 mL) was added and stirred for 30 min. Ethyl iodide (8.85 mL, 0.124 mol) was added to reaction mixture and allowed to stir at room temperature for 2 h. The reaction mixture was quenched with saturated ammonium chloride (100 mL) solution and extracted with ethyl acetate (3×200 mL). The combined organic extracts were washed with saturated sodium chloride, dried over sodium sulphate and concentrated to provide 3-bromo-5-fluoro-4-ethyl pyridine. 1H NMR (400 MHz, CDCl3) δ 8.49 (s, 1 H), 8.31 (s, 1 H), 2.87-2.82 (m, 2 H), 1.22-1.19 (t, J=4.0 Hz, 3 H). MS (M+1): 205.8.
Quantity
92.3 mL
Type
reactant
Reaction Step One
Quantity
20.1 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
8.85 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-4-ethyl-5-fluoropyridine
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
3-Bromo-4-ethyl-5-fluoropyridine

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